molecular formula C13H15F2NO2 B14870161 Methyl 4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14870161
M. Wt: 255.26 g/mol
InChI Key: RTPJKTCMJILXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a difluorophenyl group attached to the pyrrolidine ring, which is further substituted with a methyl ester group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further optimize the production process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate
  • 3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Uniqueness

Methyl 4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific structural features, such as the presence of the difluorophenyl group and the pyrrolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H15F2NO2

Molecular Weight

255.26 g/mol

IUPAC Name

methyl 4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15F2NO2/c1-16-6-8(9(7-16)13(17)18-2)12-10(14)4-3-5-11(12)15/h3-5,8-9H,6-7H2,1-2H3

InChI Key

RTPJKTCMJILXDF-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=C(C=CC=C2F)F

Origin of Product

United States

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